molecular formula C22H18N2O4 B2787043 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one CAS No. 618873-98-6

3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one

Cat. No.: B2787043
CAS No.: 618873-98-6
M. Wt: 374.396
InChI Key: DPWRSMMXBGISFS-UHFFFAOYSA-N
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Description

This compound is a functionalized pyrrol-2-one derivative characterized by a 4-methylbenzoyl group at position 4, a 5-methylisoxazol-3-yl substituent at position 1, and a phenyl group at position 3. The hydroxyl group at position 3 and the ketone at position 2 contribute to its tautomeric versatility and hydrogen-bonding capacity, which may influence solubility and receptor interactions .

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-phenylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-13-8-10-16(11-9-13)20(25)18-19(15-6-4-3-5-7-15)24(22(27)21(18)26)17-12-14(2)28-23-17/h3-12,19,25H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYVZBZKVMSPJY-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NOC(=C3)C)C4=CC=CC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one is a synthetic organic compound characterized by a complex structure that includes a pyrrolone core with various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and kinase inhibition properties.

Chemical Structure and Properties

The compound's molecular formula is C19H18N2O3C_{19}H_{18}N_{2}O_{3} with a molecular weight of approximately 318.36 g/mol. Its structure features:

  • A hydroxyl group at the 3-position
  • A 4-methylbenzoyl group at the 4-position
  • A 5-methylisoxazol-3-yl group at the 1-position
  • A phenyl group at the 5-position

This unique combination of functional groups contributes to its chemical reactivity and biological properties.

1. Kinase Inhibition

Research indicates that compounds with similar pyrrolone structures exhibit potential as kinase inhibitors, which are crucial in cancer treatment. For instance, some derivatives have been shown to inhibit specific kinases involved in tumor progression and survival pathways.

2. Anti-inflammatory Effects

Pyrrolone derivatives have demonstrated anti-inflammatory properties in various studies. The presence of the hydroxyl group may enhance their ability to scavenge free radicals and inhibit inflammatory mediators.

3. Antioxidant Activity

The hydroxyl substituent is known for its antioxidant capabilities, potentially allowing the compound to protect cells from oxidative stress. This property is vital for preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation Reactions : To form the pyrrolone core.
  • Electrophilic Aromatic Substitution : For attaching aromatic groups.

Understanding the reaction mechanisms is crucial for optimizing yields and enhancing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Structural Analogues in Pyrrol-2-one Family

Several pyrrol-2-one derivatives share core structural features but differ in substituents, leading to variations in physicochemical properties and bioactivity. Key comparisons include:

Compound Name Substituents (Positions 1, 3, 4, 5) Molecular Weight (g/mol) Key Properties
Target Compound 1: 5-methylisoxazol-3-yl; 3: OH; 4: 4-methylbenzoyl; 5: phenyl ~406.4 (estimated) Likely moderate lipophilicity due to methyl and phenyl groups; potential antiestrogenic activity (inferred)
Compound 28 1: cyclohexyl; 3: 4-methoxyphenyl; 4: H; 5: phenyl 407.48 Lower polarity (cyclohexyl group); 39% yield; colorless oil
Compound 32 1: benzyl; 3: 3,4-dimethylphenyl; 4: H; 5: phenyl 423.51 Higher lipophilicity (benzyl); antiestrogenic activity confirmed
Compound 34 1: cyclohexyl; 3: 4-nitrophenyl; 4: H; 5: phenyl 432.47 Electron-withdrawing nitro group enhances reactivity; orange oil
Compound C1 1: 5-methylisoxazol-3-yl; 3: trifluoromethyl; 4: phenyl 365.33 Trifluoromethyl increases metabolic stability; dihydropyrimidinone core

Key Findings :

  • Substituent Effects : Electron-withdrawing groups (e.g., nitro in Compound 34) enhance reactivity but may reduce bioavailability due to increased polarity. The target compound’s 4-methylbenzoyl group balances lipophilicity and steric bulk .
  • Biological Activity : Compounds with aryl substituents at position 3 (e.g., 3,4-dimethylphenyl in Compound 32) show stronger antiestrogenic effects, suggesting the target’s 4-methylbenzoyl may offer similar interactions .
  • Synthetic Accessibility : The target compound’s 5-methylisoxazol-3-yl group requires specialized coupling conditions, as seen in analogues like C1 , whereas benzyl or cyclohexyl groups (e.g., Compound 28) are more straightforward to introduce .
Comparison with Non-Pyrrol-2-one Heterocycles
  • Hydroxypyrazole Derivatives (e.g., Compound 5 ): These compounds exhibit tautomerism involving β-diketone substructures, stabilized by intramolecular hydrogen bonding.
  • Pyrazol-3-one Benzoyl Derivatives :
    Benzoylation at position 3 (e.g., in 5-methyl-2-phenylpyrazol-3-one) introduces electrophilic character, akin to the target’s 4-methylbenzoyl group. However, the pyrrol-2-one core in the target compound provides greater conformational rigidity .

Physicochemical and Spectroscopic Data

  • 1H-NMR Trends :
    • The target’s 5-methylisoxazol-3-yl group is expected to show a singlet near δ 2.38 ppm (CH3), as observed in Compound C1 .
    • Aromatic protons in the 4-methylbenzoyl group should resonate between δ 7.20–7.76 ppm, similar to Compound 32’s benzyl protons .
  • 13C-NMR :
    The carbonyl carbon (C=O) at position 2 typically appears near δ 165–170 ppm, consistent with pyrrol-2-one derivatives .

Research Implications and Gaps

  • Activity Prediction : The target compound’s structural similarity to antiestrogenic pyrrol-2-ones (e.g., Compound 32) warrants in vitro testing for estrogen receptor modulation .
  • Synthetic Optimization : Higher yields may be achievable using microwave-assisted synthesis, as demonstrated for analogues in and .
  • Tautomeric Behavior : Further studies are needed to confirm whether the hydroxyl group at position 3 participates in intramolecular hydrogen bonding, as seen in hydroxypyrazoles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-hydroxy-4-(4-methylbenzoyl)-1-(5-methylisoxazol-3-yl)-5-phenyl-1H-pyrrol-2(5H)-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including condensation of 5-methylisoxazole derivatives with substituted benzoyl groups and pyrrole precursors. Key parameters include:

  • Temperature : Maintain 60–80°C during cyclization to minimize side reactions .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) enhance reaction efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Yield Optimization : Recrystallization from methanol or ethanol increases purity (reported yields: 9–63% in analogous compounds) .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR verify substituent positions and ring systems (e.g., distinguishing isoxazole vs. pyrrole protons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., observed m/z 420.1573 vs. calculated 420.1344 in a related compound) .
  • FTIR : Identifies functional groups like hydroxyl (broad ~3200 cm⁻¹) and carbonyl (sharp ~1700 cm⁻¹) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer :

  • In vitro Binding Assays : Use fluorescence polarization or SPR to measure affinity for target enzymes/receptors (e.g., kinases or GPCRs) .
  • Antimicrobial Screening : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish IC50 values .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this analysis?

  • Methodological Answer :

  • SAR Studies : Replace the 4-methylbenzoyl group with electron-withdrawing groups (e.g., 4-chlorobenzoyl) to modulate electron density and binding affinity .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with targets (e.g., COX-2 for anti-inflammatory activity) .
  • Thermodynamic Analysis : Calculate binding free energy (ΔG) via MM-PBSA to prioritize derivatives .

Q. How should researchers address contradictions in reported synthesis yields or biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Replicate reactions under strictly controlled conditions (e.g., inert atmosphere, standardized reagent purity) .
  • By-Product Analysis : Use HPLC or TLC to identify impurities affecting biological assays .
  • Meta-Analysis : Compare datasets across studies to isolate variables (e.g., solvent polarity’s impact on reaction kinetics) .

Q. What advanced techniques elucidate the compound’s thermal stability and degradation pathways?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss at 10°C/min under nitrogen to identify decomposition stages .
  • DSC : Detect phase transitions (e.g., melting points: 138–211°C in analogs) and assess crystallinity .
  • LC-MS/MS : Characterize degradation products after accelerated stability testing (40°C/75% RH for 4 weeks) .

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